molecular formula C9H13FN2O B1280683 2-(2-Amino-4-fluoromethylanilino)-1-ethanol CAS No. 912284-76-5

2-(2-Amino-4-fluoromethylanilino)-1-ethanol

Cat. No. B1280683
M. Wt: 184.21 g/mol
InChI Key: IBCSYVRZVWETJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with an aniline derivative. The specific steps would depend on the exact reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be based on the aniline structure, with the additional groups attached at the specified positions. The presence of the fluorine atom would likely influence the electronic properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amino group is typically reactive and could participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could influence properties like boiling point, melting point, and solubility .

Scientific Research Applications

  • Sympathomimetic Activity Analysis : Lands, Ludueña, and Buzzo (1967) investigated the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol and found that changes in sympathomimetic activity could be assessed by adding different groups to the molecule. They established a distinction between β-1 and β-2 receptor types based on these modifications (Lands, Ludueña, & Buzzo, 1967).

  • Bacteriostasis Activity : Huang Suo-yi and Tian Hua (2004) synthesized a Schiff base by condensing 4-fluorobenzaldehyde and ethanolamine, demonstrating its bacteriostatic activity against various bacteria. This study indicates potential antibacterial applications (Huang Suo-yi & Tian Hua, 2004).

  • Fluorescence Studies : Shameer Hisham et al. (2019) synthesized N-aryl-2-aminoquinolines and investigated their fluorescence behavior in different solvents. They found that the fluorescence quantum yield was highest in toluene, with significant quenching observed in ethanol due to fluorophore-solvent interactions. This research highlights its potential in biological applications related to fluorescence (Shameer Hisham et al., 2019).

  • Study of Intermolecular Hydrogen Bonds : Seurre et al. (2004) explored the role of chirality in the formation of jet-cooled complexes of (±) 2-naphthyl-1-ethanol with various amino alcohols. Their findings suggest potential applications in understanding molecular interactions and the influence of chirality (Seurre et al., 2004).

  • Peptide Chemistry : Chantreux et al. (1984) described the use of the 2-(diphenylphosphino)ethyl group for carboxyl-protection in peptide synthesis, highlighting its stability and ease of deprotection under mild conditions. This study opens avenues in peptide chemistry and drug design (Chantreux et al., 1984).

  • Anticancer Evaluation : Patravale et al. (2014) conducted a combinatorial synthesis of 2-amino-4-phenyl-5-H-indeno[1,2d]pyrimidine-5-one derivatives and evaluated their anticancer properties. One compound showed significant potency against human breast cancer cell line MCF7, indicating potential therapeutic applications (Patravale et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise as a drug, for example, future research could focus on optimizing its properties and testing its efficacy .

properties

IUPAC Name

2-(2-amino-4-fluoro-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCSYVRZVWETJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701249783
Record name 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Amino-4-fluoromethylanilino)-1-ethanol

CAS RN

912284-76-5
Record name 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912284-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(2-Amino-4-fluorophenyl)methylamino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701249783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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